
6-(Trifluoromethyl)quinoxaline
描述
6-(Trifluoromethyl)quinoxaline is a heterocyclic compound characterized by the presence of a quinoxaline ring substituted with a trifluoromethyl group at the sixth position. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing nature of the trifluoromethyl group. Quinoxaline derivatives, including this compound, have garnered significant interest due to their applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
作用机制
Target of Action
6-(Trifluoromethyl)quinoxaline is a quinoxaline derivative, a class of compounds known for their diverse biological activities Quinoxaline derivatives have been reported to target c-myc promoter g-quadruplex (g4), a repressor of c-myc transcription . They also target Pim-1/2 kinases, which play a key role in cancer progression, metastasis, and drug resistance .
Mode of Action
It’s known that quinoxaline derivatives can stabilize the g4 structure, leading to the downregulation of c-myc transcription . This interaction results in changes such as cell cycle arrest and apoptosis, repression of metastasis, and inhibition of cell growth .
Biochemical Pathways
For instance, they have shown antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities . These activities suggest that this compound may influence pathways related to these biological processes.
Pharmacokinetics
In silico evaluations can be used to predict these properties .
Result of Action
Quinoxaline derivatives have been reported to induce cell cycle arrest and apoptosis, repress metastasis, and inhibit cell growth . These effects suggest that this compound may have similar impacts on cellular function.
Action Environment
It’s important to note that environmental factors such as ph, temperature, and the presence of other substances can affect the activity and stability of a compound . Therefore, these factors should be considered when studying the action of this compound.
生化分析
Biochemical Properties
6-(Trifluoromethyl)quinoxaline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, this compound can interact with cytochrome P450 enzymes, affecting their catalytic functions . Additionally, this compound can form non-covalent interactions with proteins, influencing their conformation and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, it has been observed to induce apoptosis by modulating cell signaling pathways and gene expression . This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization. Furthermore, this compound has been reported to influence cell proliferation and differentiation in various cell lines.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, interfering with their normal functions . This compound also acts as an enzyme inhibitor, blocking the activity of enzymes involved in critical biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard conditions, but it may degrade when exposed to light or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can also affect metabolic flux by altering the activity of key enzymes, resulting in changes in the levels of various metabolites. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. These factors determine its localization and accumulation in specific tissues, which can impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . Its localization can influence its interactions with biomolecules and its overall efficacy. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization could affect cellular energy metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)quinoxaline typically involves the condensation of o-phenylenediamine with a trifluoromethyl-substituted 1,2-dicarbonyl compound. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents and desired yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of transition-metal-free catalysis has also been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 6-(Trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have different biological activities.
Reduction: Reduction reactions can convert the quinoxaline ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
科学研究应用
6-(Trifluoromethyl)quinoxaline has a wide range of applications in scientific research:
相似化合物的比较
- 2,3-Bis(4-methoxyphenyl)-6-(trifluoromethyl)quinoxaline
- 2,3-Bis((E)-4-methoxystryryl)-6-(trifluoromethyl)quinoxaline
- 6-Cyanoquinoxaline
Uniqueness: 6-(Trifluoromethyl)quinoxaline is unique due to the presence of the trifluoromethyl group, which significantly enhances its electron-withdrawing properties. This makes it more reactive in certain chemical reactions and gives it distinct biological activities compared to other quinoxaline derivatives .
属性
IUPAC Name |
6-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVMFWYKYYDTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385097 | |
| Record name | 6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41959-33-5 | |
| Record name | 6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


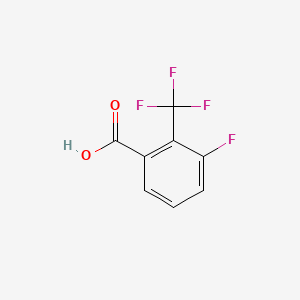

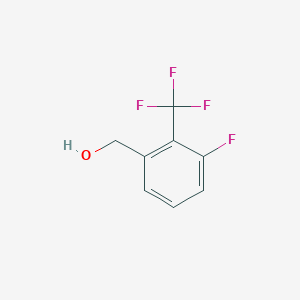
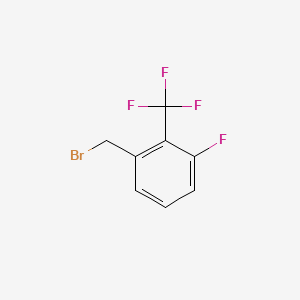
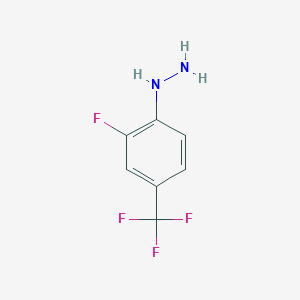

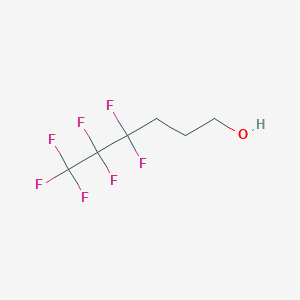
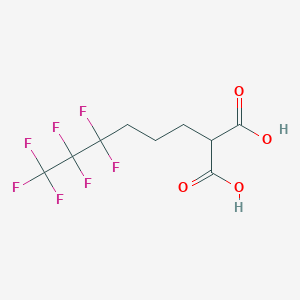

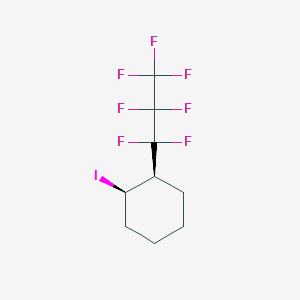
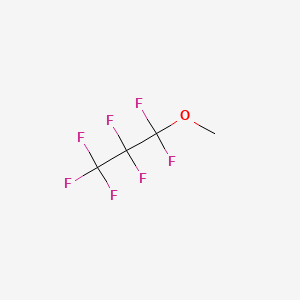

![2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid](/img/structure/B1305508.png)

